Fasitibant chloride is classified as a non-peptide antagonist, which distinguishes it from peptide-based drugs that target similar receptors. It is synthesized through complex chemical processes that involve the coupling of specific intermediates, leading to its unique pharmacological properties. The compound is typically sourced from specialized chemical suppliers and is utilized in both research and pharmaceutical development settings.
The synthesis of Fasitibant chloride involves several key steps:
Industrial production scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield while minimizing impurities. Quality control measures are crucial to ensure the consistency and safety of the final product.
Fasitibant chloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The compound features a quinoline core, piperazine moieties, and sulfonyl groups that are essential for its receptor binding capabilities.
Fasitibant chloride undergoes various chemical reactions that can modify its structure and properties:
These reactions can lead to the formation of various derivatives with potentially different pharmacological profiles.
Fasitibant chloride exerts its effects primarily through antagonism of the bradykinin B2 receptor. By blocking this receptor, Fasitibant inhibits the pro-inflammatory actions mediated by bradykinin, which include:
Studies have shown that Fasitibant can significantly reduce levels of prostaglandin E2 and other inflammatory markers in experimental models . This mechanism highlights its potential utility in treating conditions characterized by excessive inflammation.
Fasitibant chloride exhibits several notable physical and chemical properties:
These properties are critical for its application in both research settings and pharmaceutical formulations.
Fasitibant chloride has a wide range of applications in scientific research:
Additionally, ongoing clinical trials are assessing its efficacy in treating symptomatic osteoarthritis and other inflammatory diseases .
Fasitibant chloride (C~36~H~50~Cl~4~N~6~O~6~S) is a potent, selective nonpeptide antagonist of the bradykinin B₂ receptor (B2R), a G-protein-coupled receptor (GPCR) central to inflammatory cascades. It competitively inhibits bradykinin (BK) binding through specific interactions with the receptor’s transmembrane domain. Key residues involved include:
Selectivity Profile:
Table 1: Molecular Interactions of Fasitibant with B₂ Receptor
Receptor Domain | Interaction Type | Functional Consequence |
---|---|---|
Transmembrane Helix 3 | Hydrogen bonding | Blocks Gαq protein coupling |
Transmembrane Helix 6 | Hydrophobic contacts | Stabilizes inactive conformation |
Extracellular Loop 2 | Steric hindrance | Prevents bradykinin docking |
Fasitibant disrupts multiple downstream signaling pathways activated by B2R:
NF-κB Pathway:
MAPK/ERK Pathway:
Calcium and cAMP Signaling:
Table 2: Fasitibant-Modulated Signaling Effectors in Inflammation
Pathway | Key Effectors Inhibited | Biological Outcome |
---|---|---|
NF-κB | IKKβ, IκBα, p65 | ↓ COX-2, VEGF, IL-6 |
MAPK/ERK | ERK1/2, FRSα, STAT3 | ↓ Cell migration, angiogenesis |
Calcium Signaling | IP₃R, Ca²⁺ channels | ↓ IL-8 secretion, adhesion molecule expression |
Bradykinin amplifies prostaglandin E₂ (PGE₂) synthesis via B2R-driven COX-2 induction. Fasitibant disrupts this cascade through:
COX-2 Expression Suppression:
VEGF and Angiogenesis Interruption:
Cytokine Network Modulation:
Table 3: Impact of Fasitibant on Prostaglandin Synthesis Biomarkers
Biomarker | Reduction by Fasitibant | Experimental Model |
---|---|---|
COX-2 expression | 70% | Human synoviocytes [5] |
PGE₂ metabolites | 65–70% | Rat synovial fluid [7] |
VEGF release | 60–75% | HUVECs [2] |
IL-6/IL-8 secretion | 50–80% | Human preadipocytes [3] |
Table 4: Fasitibant Chloride Synonyms and Identifiers
Synonym | Identifier Type | Value |
---|---|---|
Fasitibant cation | Chemical name | C~36~H~50~Cl~4~N~6~O~6~S |
MEN16132 free base | Code | MedChemExpress [9] |
MEN16132 | Code | CAS 869880-33-1 [1] |
Fasitibant chloride hydrochloride | Chemical name | CAS 869880-33-1 [6] |
Fasitibant’s multilevel antagonism of B2R signaling positions it as a targeted strategy to intercept inflammation at its molecular inception. Its ability to dismantle synergistic cytokine-prostaglandin crosstalk underscores its therapeutic potential in chronic inflammatory disorders [2] [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: